molecular formula C7H15N2O+ B13638979 (4-Amino-4-oxobut-2-enyl)-trimethylazanium

(4-Amino-4-oxobut-2-enyl)-trimethylazanium

Cat. No.: B13638979
M. Wt: 143.21 g/mol
InChI Key: FBVOOWCVDRGMJL-UHFFFAOYSA-O
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Description

(4-Amino-4-oxobut-2-enyl)-trimethylazanium is a chemical compound with a unique structure that includes an amino group, a carbonyl group, and a trimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-oxobut-2-enyl)-trimethylazanium involves several steps. One common method includes the reaction of a suitable precursor with trimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-oxobut-2-enyl)-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Amino-4-oxobut-2-enyl)-trimethylazanium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Amino-4-oxobut-2-enyl)-trimethylazanium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application, such as its use in medicine or biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-4-oxobut-2-enyl)-trimethylazanium is unique due to its specific structure, which includes a trimethylazanium moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity in its interactions with molecular targets.

Properties

IUPAC Name

(4-amino-4-oxobut-2-enyl)-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(2,3)6-4-5-7(8)10/h4-5H,6H2,1-3H3,(H-,8,10)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVOOWCVDRGMJL-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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